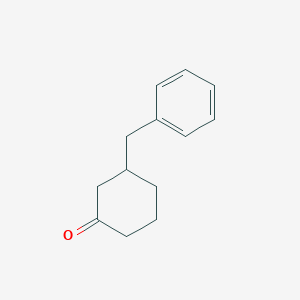

3-Benzylcyclohexanone

説明

Significance of Cyclic Ketones as Core Scaffolds in Organic Synthesis

Cyclic ketones, with cyclohexanones being a prominent example, serve as foundational scaffolds in the assembly of numerous natural products and pharmaceutically active compounds. nih.gov The inherent reactivity of the carbonyl group, coupled with the conformational properties of the six-membered ring, provides a powerful entry point for a diverse range of chemical transformations. sioc-journal.cn The ability to selectively modify the ring at various positions allows for the precise construction of stereochemically complex structures, a critical aspect in the development of new therapeutic agents and materials. nih.gov

Strategic Importance of Substituted Cyclohexanones in Contemporary Synthetic Methodologies

Substituted cyclohexanones are of immense strategic importance in modern organic synthesis. nih.govbohrium.com The introduction of substituents onto the cyclohexanone (B45756) core dramatically expands its synthetic potential, enabling the creation of molecules with tailored properties and functionalities. samipubco.com These substituted derivatives are key intermediates in the synthesis of a wide range of organic compounds, from fine chemicals to complex bioactive molecules. ontosight.aimetu.edu.tr The development of methods for the regioselective and stereoselective synthesis of substituted cyclohexanones remains an active area of research, as it directly impacts the efficiency and elegance of synthetic routes. acs.org

Overview of Academic Research Trajectories for 3-Benzylcyclohexanone

Academic research on this compound has primarily focused on its utility as a versatile intermediate in organic synthesis. Studies have explored its synthesis through various methods, including the conjugate addition of a benzyl (B1604629) group to cyclohexenone. tandfonline.comnih.gov Furthermore, its chemical reactivity has been investigated, particularly its role as a precursor for the synthesis of more complex molecules, such as the non-steroidal anti-inflammatory drug ketoprofen. tandfonline.comtandfonline.com Research has also delved into its application in the synthesis of novel heterocyclic compounds and as a substrate in stereoselective reactions. dtic.mil

Structure

3D Structure

特性

IUPAC Name |

3-benzylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGFSCDMVBLDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342509 | |

| Record name | 3-Benzylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85450-51-7 | |

| Record name | 3-Benzylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties and Characteristics of 3 Benzylcyclohexanone

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C13H16O. nih.gov Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-benzylcyclohexan-1-one |

| Molecular Formula | C13H16O |

| Molecular Weight | 188.26 g/mol |

| CAS Number | 85450-51-7 |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Density | Not specified in search results |

| LogP | 2.8 |

This table is populated with data from public chemical databases. nih.govchemsrc.comchemspider.com

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Key data from various spectroscopic methods are provided below.

| Spectroscopic Technique | Key Data |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum of racemic this compound shows characteristic signals for the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the cyclohexanone (B45756) ring. |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with distinct peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons. nih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a characteristic feature of ketones. nih.gov |

| Mass Spectrometry (MS) | Mass spectrometry data confirms the molecular weight of this compound. nih.gov |

This table summarizes typical spectroscopic data for this compound. nih.gov

Reactivity and Derivatization Strategies of 3 Benzylcyclohexanone

Transformations of the Carbonyl Functionality

The ketone functional group in 3-benzylcyclohexanone is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of diverse molecular scaffolds.

Reductive Transformations

Reduction of the carbonyl group in this compound can lead to the formation of alcohols or amines, which are valuable intermediates in the synthesis of more complex molecules.

Catalytic hydrogenation is a widely employed method for the reduction of ketones to their corresponding alcohols. pharmaguideline.comtcichemicals.com In the case of this compound, this reaction yields 3-benzylcyclohexanol. The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. tcichemicals.com For instance, the reduction of 3-benzylcyclohexenone using catalytic hydrogenation with a Pd/C catalyst first reduces the carbon-carbon double bond to yield this compound, which is then further reduced to a diastereomeric mixture of 3-benzylcyclohexanol. nih.gov

The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. For example, the catalytic reduction of 2-benzylcyclohexanone (B1266569) with platinum in acidic methanol (B129727) has been shown to produce cis-2-benzylcyclohexanol. researchgate.net While specific studies on the stereoselectivity of this compound hydrogenation are not extensively detailed in the provided results, the principles of catalytic hydrogenation of substituted cyclohexanones suggest that a mixture of cis and trans isomers of 3-benzylcyclohexanol would be expected, with the ratio depending on the specific catalytic system employed. pharmaguideline.comodinity.com

Table 1: Catalytic Hydrogenation of this compound Derivatives This table is representative of typical conditions for related substrates, as specific data for this compound was not fully detailed in the search results.

| Substrate | Catalyst | Hydrogen Source | Product | Reference |

| 3-Benzylcyclohexenone | Pd/C | H₂ | 3-Benzylcyclohexanol | nih.gov |

| 2-Benzylcyclohexanone | Platinum | H₂ | cis-2-Benzylcyclohexanol | researchgate.net |

Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are powerful and commonly used agents for the reduction of ketones to alcohols. pharmaguideline.comuop.edu.pklibretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org For substituted cyclohexanones, the stereochemical outcome of the reduction is a key consideration. The axial or equatorial attack of the hydride can lead to different diastereomers of the resulting alcohol. odinity.com

In the reduction of this compound, the product is a mixture of cis- and trans-3-benzylcyclohexanol. Studies on similar systems, such as the reduction of 3-phenylthiocyclohexanone and 3-phenylaminocyclohexanone with sodium borohydride, have shown the formation of a 3:1 ratio of the syn (cis) to anti (trans) alcohol diastereomers. nih.gov A similar diastereomeric ratio of 4:1 was observed in the reduction of this compound and 3-phenethylcyclohexanone. nih.gov This stereoselectivity is influenced by steric and electronic factors within the molecule. odinity.com

Table 2: Metal Hydride Reduction of 3-Substituted Cyclohexanones

| Substrate | Reducing Agent | Solvent | Product Ratio (syn:anti) | Reference |

| This compound | NaBH₄ | EtOH | 4:1 | nih.gov |

| 3-Phenethylcyclohexanone | NaBH₄ | EtOH | 4:1 | nih.gov |

| 3-Phenylthiocyclohexanone | NaBH₄ | EtOH | 3:1 | nih.gov |

| 3-Phenylaminocyclohexanone | NaBH₄ | EtOH | 3:1 | nih.gov |

Reductive amination is a powerful method for converting ketones into amines, thereby introducing a nitrogen atom into the molecular framework. masterorganicchemistry.com This reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction. masterorganicchemistry.com This transformation is valuable for creating diverse nitrogen-containing compounds. thieme-connect.de

For this compound, reductive amination provides a route to various substituted 3-benzylcyclohexylamines. The reaction can be performed with a primary or secondary amine in the presence of a suitable reducing agent. masterorganicchemistry.com While direct examples of reductive amination on this compound were not extensively detailed in the search results, the general applicability of this reaction to substituted cyclohexanones is well-established. For instance, the reductive amination of other cyclohexanone (B45756) derivatives has been successfully demonstrated. The choice of amine and reducing agent can influence the final product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines over ketones. masterorganicchemistry.com

Metal Hydride Reductions

Oxidation Reactions

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester, or in the case of a cyclic ketone like this compound, into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxyacids or peroxides as the oxidant. wikipedia.orgsigmaaldrich.com The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, especially for unsymmetrical ketones. acs.orgnih.govrsc.org The migratory aptitude of the groups attached to the carbonyl carbon determines which group migrates to the oxygen atom. organic-chemistry.org

In the case of this compound, two possible lactone products can be formed, depending on whether the more substituted or less substituted carbon migrates. The general trend for migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For 3-substituted cyclohexanones, controlling the regioselectivity can be challenging. nih.govrsc.org However, chemoenzymatic methods, such as using a lipase (B570770) in the presence of urea-hydrogen peroxide, have been developed to improve the efficiency and greenness of the Baeyer-Villiger oxidation of substituted cyclohexanones. scilit.comrsc.org These enzymatic approaches can offer higher selectivity and avoid the use of harsh chemical oxidants. scilit.comrsc.org

Condensation and Imine Formation Reactions

The carbonyl group of this compound is a prime site for condensation reactions, which involve the reaction of the ketone with a nucleophile, typically followed by the elimination of a water molecule. These reactions are fundamental in creating new carbon-nitrogen and carbon-carbon bonds.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water. libretexts.orgyoutube.com The pH of the reaction medium is a critical factor; it is typically controlled to be mildly acidic (around pH 4-5) to facilitate the reaction without deactivating the amine nucleophile. libretexts.orgchemistrysteps.com

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon of this compound. youtube.comunizin.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. chemistrysteps.comunizin.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.orgunizin.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. youtube.comunizin.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.orgunizin.org

The synthesis of imine derivatives can be achieved under various conditions, including solvent-free microwave irradiation, which offers a rapid and environmentally friendly approach. researchgate.net For instance, the condensation of various aromatic aldehydes and amines has been successfully carried out using this method. researchgate.net While specific examples with this compound are not detailed, the general applicability of these methods suggests their potential use. researchgate.netekb.egbeilstein-journals.org

| Reactants | Reaction Conditions | Product Type | Key Considerations |

|---|---|---|---|

| Aldehyde/Ketone + Primary Amine | Mildly acidic (pH 4-5) | Imine (Schiff Base) | Reversible reaction; water removal drives equilibrium forward. libretexts.orgchemistrysteps.com |

| Aromatic Aldehydes + Aromatic Amines | Solvent-free, microwave irradiation | Imine Derivatives | Environmentally friendly and rapid method. researchgate.net |

Semicarbazones are derivatives of aldehydes and ketones formed by their reaction with semicarbazide (B1199961). quimicaorganica.org This condensation reaction is analogous to imine formation and serves as a classical method for the identification and characterization of carbonyl compounds due to the crystalline nature of the products. rsc.orgcymitquimica.com The reaction of this compound with semicarbazide would yield this compound semicarbazone.

The formation of a semicarbazone involves the nucleophilic attack of the terminal nitrogen of semicarbazide on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com The reaction is typically carried out in a weakly acidic medium. numberanalytics.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Semicarbazide | This compound semicarbazone | Condensation |

Reaction with Amines for Imine Derivatives

Rearrangement and Functional Group Interconversion Reactions

This compound can undergo several rearrangement and functional group interconversion reactions, leading to the formation of valuable cyclic compounds such as caprolactams and expanded ring systems.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. byjus.com In the case of cyclic ketones like this compound, the corresponding oxime undergoes rearrangement to form a lactam, which is a cyclic amide. wikipedia.org Specifically, the oxime of this compound can be converted to a substituted caprolactam. nih.gov

The process begins with the formation of the oxime from this compound by treatment with hydroxylamine. byjus.commasterorganicchemistry.com The oxime is then treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or tosyl chloride, which promotes the rearrangement. wikipedia.orgillinois.edu The reaction proceeds through a stereospecific migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org The resulting product is a substituted ε-caprolactam, a precursor to nylon-6. wikipedia.orggoogle.compw.edu.plucm.es

| Starting Material | Key Reagent | Intermediate | Product | Industrial Significance |

|---|---|---|---|---|

| This compound | Hydroxylamine | This compound oxime | Substituted Caprolactam | Caprolactams are precursors to Nylon-6. wikipedia.orgucm.es |

Beyond the Beckmann rearrangement, this compound can undergo other ring expansion reactions. For instance, it can be converted to a mixture of oxaziridines, which then undergo a stereospecific ring expansion to yield the corresponding caprolactam. dtic.mil This method has been utilized in the synthesis of 3- and 5-benzyl aminocaproic acid (Aca) moieties. dtic.mil

Furthermore, enzymatic reactions can be employed for the kinetic resolution of derivatives of this compound. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of ketones to esters or lactones, often with high enantioselectivity. scispace.com While specific studies on the BVMO-mediated resolution of this compound are not detailed, the desymmetrization of related substituted cyclohexanones highlights the potential for this approach. scispace.com

Beckmann Rearrangement to Caprolactams

Functionalization at the α- and β-Positions of the Cyclohexanone Ring

The cyclohexanone ring of this compound offers sites for further functionalization at the α- and β-positions relative to the carbonyl group. These modifications can introduce new functional groups and stereocenters, further diversifying the synthetic utility of this scaffold.

Functionalization at the α-position is a common strategy in ketone chemistry. thieme-connect.de Methods such as the alkylation of enolates can be used to introduce substituents adjacent to the carbonyl group. stackexchange.com Tandem carbene and photoredox catalysis has emerged as a mild method for the α-functionalization of benzylic ketones, enabling the construction of two contiguous C-C bonds. nih.govresearchgate.net

Direct functionalization at the β-position of carbonyl compounds is a more challenging transformation. osti.gov However, recent advances have shown that ene reductases (EREDs) can facilitate an unprecedented intramolecular β-C-H functionalization of 3-substituted cyclohexanone derivatives. osti.govosti.gov This enzymatic process, which requires oxygen, leads to the formation of bridged bicyclic nitrogen heterocycles. osti.govosti.gov This metal-free approach provides a novel route to complex molecular scaffolds from readily available starting materials. osti.govosti.gov

Site-Selective α-Functionalization of Ketones

The α-functionalization of this compound is a powerful strategy for introducing new substituents, which hinges on the selective formation of enolates. Due to its unsymmetrical nature, this compound can form two distinct regioisomeric enolates: the more-substituted (thermodynamic) enolate at the C2-position and the less-substituted (kinetic) enolate at the C6-position. The ability to control the formation of these intermediates is crucial for directing the site of subsequent reactions with electrophiles. thieme-connect.de

Under conditions of kinetic control, which typically involve the use of a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, the proton at the less-hindered C6-position is abstracted more rapidly. thieme-connect.de This leads to the preferential formation of the less-substituted enolate. Conversely, thermodynamic control is achieved under conditions that allow for equilibration, such as using a weaker base or higher temperatures. These conditions favor the formation of the more stable, more-substituted enolate at the C2-position. thieme-connect.de

Once formed, these regiochemically defined enolates can be trapped with a variety of electrophiles, most commonly alkyl halides, to yield α-functionalized products. The choice of the alkylating agent is also important; activated electrophiles like benzylic, allylic, and propargylic halides are particularly effective. thieme-connect.de

| Control Type | Conditions | Primary Enolate Formed | Subsequent Reaction Example |

| Kinetic | Lithium Diisopropylamide (LDA), low temperature (e.g., -78 °C) | Less-substituted (at C6) | Alkylation with methyl iodide to yield 3-benzyl-6-methylcyclohexanone |

| Thermodynamic | Weaker base (e.g., NaH, KHMDS), higher temperature, longer reaction time | More-substituted (at C2) | Alkylation with methyl iodide to yield 3-benzyl-2-methylcyclohexanone |

This table illustrates the general principles of regioselective enolate formation for α-functionalization of unsymmetrical ketones like this compound.

Beyond simple alkylation, enantioselective methods have been developed to control the stereochemistry at the α-carbon. These strategies often employ chiral catalysts or auxiliaries. For instance, the asymmetric α-benzylation of cyclohexanone can be achieved using a chiral lithioenamine, yielding the product with significant enantiomeric excess (ee). researchgate.net Similarly, chromium-based salen complexes have been used to catalyze the enantioselective alkylation of tin enolates, demonstrating that the choice of catalyst and solvent system is critical for achieving high stereoselectivity. princeton.edu

Strategies for Multiple Substitutions

Building upon the principles of site-selective functionalization, strategies for introducing multiple substituents onto the this compound scaffold involve sequential reactions or more complex transformations. These approaches allow for the synthesis of highly functionalized cyclohexane (B81311) derivatives with potential applications in medicinal chemistry and materials science. dtic.milnih.gov

A straightforward approach to multiple substitutions is the sequential α-alkylation. After a first substituent is introduced under kinetic or thermodynamic control, a second deprotonation and alkylation can be performed. For example, the synthesis of 3-benzyl-2-methylcyclohexanone demonstrates the introduction of a second substituent at the α-position. sfu.ca

More complex derivatizations involve transformations of the ketone functionality in conjunction with modifications at other positions. For instance, this compound can be reduced to the corresponding cis- and trans-3-benzylcyclohexanols. nih.gov This reduction, often performed using agents like sodium borohydride, can follow a prior α-alkylation step, resulting in a multiply substituted cyclohexane ring with defined stereochemistry. Catalytic hydrogenation is another method used to reduce the ketone, yielding diastereomeric mixtures of the corresponding alcohols. nih.gov

Advanced derivatization strategies can lead to significant alterations of the carbocyclic framework. In one such example, (±)-3-benzylcyclohexanone was used as a starting material for the synthesis of vitronectin antagonists. dtic.mil The ketone was converted into a mixture of oxaziridines, which then underwent a ring expansion, demonstrating a sophisticated pathway to create larger, multiply substituted cyclic structures from the initial ketone scaffold. dtic.mil

| Strategy | Reagents/Conditions | Intermediate/Product Type | Reference |

| Sequential α-Alkylation | 1. LDA, THF, -78°C; 2. R¹-X; 3. Base; 4. R²-X | 2,3,6-Trisubstituted Cyclohexanone | thieme-connect.de |

| α-Alkylation and Reduction | 1. Base, R-X; 2. NaBH₄, EtOH | Disubstituted Cyclohexanol | nih.gov |

| Ring Expansion | Conversion to oxaziridine (B8769555) followed by rearrangement | Substituted Caprolactam | dtic.mil |

| Wittig-Homer Reaction | Ethyl α-phosphonopropionate, base | Ethyl 2-[3-benzylcyclohex-1-enyl] propionate | tandfonline.com |

This table summarizes various strategies for achieving multiple substitutions starting from this compound, leading to diverse molecular architectures.

Furthermore, the carbonyl group itself can be used as a reactive handle for derivatization without affecting the α-carbons directly. The Wittig-Homer reaction, for example, converts the ketone into an alkene. In a reported synthesis, this compound was reacted with ethyl α-phosphonopropionate to attach a propionic acid side-chain, a key step in the synthesis of Ketoprofen. tandfonline.comtandfonline.com This illustrates how the carbonyl can be selectively targeted to build more complex molecules.

Applications of 3 Benzylcyclohexanone As a Versatile Synthetic Building Block

Precursor in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The utility of 3-benzylcyclohexanone is prominently demonstrated in its role as a starting material for molecules with significant therapeutic potential. Its reactive ketone functionality and the modifiable benzyl (B1604629) group allow for its incorporation into complex structures targeting a range of biological processes.

In the field of medicinal chemistry, this compound has been employed in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. Specifically, it has been used to create scaffolds that replicate beta-turns, a common secondary structure in proteins involved in molecular recognition and signaling. dtic.mil

A project aimed at developing potential anticancer agents that interfere with angiogenesis utilized (±)-3-benzylcyclohexanone as a key starting material. dtic.mil The synthesis involved converting the racemic ketone into various linker portions necessary to enforce a specific beta-turn conformation in a cyclic peptidomimetic. These linkers, derived from this compound, provide the structural rigidity and the appropriate positioning for a third amino acid side chain mimic, which is crucial for the molecule's interaction with biological targets. dtic.mil The research demonstrated that the benzyl group from the starting ketone could be positioned to create linkers based on the amino acid phenylalanine, leading to macrocycles that predominantly adopt the desired Type II or II' beta-turn conformations. dtic.mil

| Starting Material | Key Transformation | Target Scaffold/Application |

| (±)-3-Benzylcyclohexanone | Ring expansion and resolution | Linkers for cyclic peptidomimetics |

| Peptidomimetic Linker | Incorporation into macrocycle | Beta-turn mimics for anti-angiogenesis agents |

This interactive table summarizes the use of this compound in creating beta-turn mimics as potential anticancer agents. dtic.mil

This compound is a precursor in the synthesis of noviomimetics, a class of compounds designed as inhibitors for the C-terminal domain of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that has become a significant target for cancer therapy. nih.govconicet.gov.ar C-terminal inhibitors are pursued as an alternative to N-terminal inhibitors because they may avoid inducing the heat-shock response, a cellular mechanism that can counteract the desired therapeutic effect. rsc.orgnih.gov

In the development of these inhibitors, structure-activity relationship (SAR) studies have led to the creation of molecules where the complex noviose sugar of the natural inhibitor novobiocin (B609625) is replaced with a simpler cyclohexyl derivative. nih.gov A synthetic route to these noviomimetics involves the use of 3-benzylcyclohexenone, which is generated from 3-ethoxy-2-cyclohexen-1-one (B1360012) and benzyl magnesium chloride. This enone is then subjected to catalytic hydrogenation to yield this compound, which is further modified to produce the final noviomimetic structures. nih.gov These studies aim to optimize the cytoprotective and anti-proliferative activities of this new series of Hsp90 inhibitors. nih.govrsc.org

| Precursor | Reagent | Intermediate Product |

| 3-Ethoxy-2-cyclohexen-1-one | Benzyl magnesium chloride | 3-Benzylcyclohexenone |

| 3-Benzylcyclohexenone | Catalytic Hydrogenation | This compound |

This interactive table outlines the synthesis steps involving the this compound scaffold for producing noviomimetic Hsp90 inhibitors. nih.gov

The application of this compound extends directly to the synthesis of potential anticancer therapeutics. As detailed in research focused on angiogenesis inhibitors, peptidomimetics derived from this compound are specifically designed to interfere with processes critical for tumor growth. dtic.mil Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and inhibiting it is a key strategy in oncology. The macrocyclic beta-turn mimics synthesized from this ketone are intended to disrupt the protein-protein interactions that drive this process. dtic.milnih.gov

The synthetic flexibility offered by the this compound starting material allows for the creation of a series of linkers that can be incorporated into these peptidomimetics, ultimately targeting biomolecules involved in cancer progression. dtic.mil

A significant and well-documented application of this compound is its use as a key intermediate in a novel synthesis of Ketoprofen. tandfonline.comcapes.gov.br Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. um.edu.mtresearchgate.netnih.gov

In this synthetic route, this compound is first prepared via a 1,4-addition of a Grignard reagent, derived from benzyl chloride, to cyclohex-2-enone in the presence of a catalytic amount of cuprous chloride, achieving a 75% yield. tandfonline.com The resulting this compound then undergoes a Wittig-Homer reaction with ethyl α-phosphonopropionate. This reaction attaches the requisite α-propionic acid side chain, yielding ethyl 2-[3-benzylcyclohex-1-enyl] propionate. The final step involves the aromatization of the cyclohexene (B86901) ring to form the phenyl ring of Ketoprofen. tandfonline.com

| Step | Reactant(s) | Reagent(s) | Product | Yield |

| 1 | Cyclohex-2-enone, Benzylmagnesium chloride | Cuprous chloride | This compound | 75% |

| 2 | This compound, Ethyl α-phosphonopropionate | Sodium hydride | Ethyl 2-[3-benzylcyclohex-1-enyl] propionate | 70% |

| 3 | Ethyl 2-[3-benzylcyclohex-1-enyl] propionate | Acetic anhydride, Sulfuric acid | 2-[3-benzylphenyl]propionic acid (Ketoprofen) | - |

This interactive table details the key steps in the synthesis of Ketoprofen starting from this compound. tandfonline.com

Key Intermediates for Anticancer Agents

Intermediate in Complex Natural Product Total Synthesis

Beyond its use in creating targeted pharmaceutical agents, this compound also functions as a valuable intermediate in the broader field of natural product total synthesis. rsc.org These complex synthetic endeavors often require chiral building blocks to construct intricate molecular frameworks.

This compound provides a pathway to enantiomerically pure hydroxycarboxylic acids, which are valuable chiral synthons for the synthesis of various natural products, including pharmaceuticals, pheromones, and antibiotics. nih.govethz.chd-nb.info The synthesis of chiral lactones, which are direct precursors to chiral hydroxycarboxylic acids, can be achieved from this compound.

One approach involves the enantioselective synthesis of this compound, which can be achieved with high enantiomeric excess (e.e.). molaid.com This chiral ketone can then undergo a Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a chiral lactone, which can subsequently be hydrolyzed to furnish the corresponding chiral hydroxycarboxylic acid. This method provides access to valuable, multi-functional chiral building blocks essential for complex syntheses. ethz.ch

Contribution to Polyketide and Terpenoid Scaffolds

While direct enzymatic incorporation of this compound into polyketide or terpenoid biosynthetic pathways is not established, its structure is analogous to key motifs found in these natural product classes. Polyketides are a diverse family of natural products built from simple carboxylic acid-derived units. mdpi.comrsc.org Their biosynthesis, catalyzed by polyketide synthases (PKSs), involves the iterative condensation of thioesters to create a linear carbon chain. rsc.orgftb.com.hr

A significant feature in the biosynthesis of many complex polyketides is the introduction of alkyl branches onto the growing polyketide chain. rsc.org Polyketide β-branching, for example, is a biosynthetic modification that transforms a β-ketone into a β-alkyl group or a functionalized side-chain. rsc.org This process is reminiscent of the mevalonate (B85504) pathway in terpene biosynthesis. rsc.org The this compound structure, with its benzyl group at the β-position relative to the carbonyl, represents a pre-formed β-substituted cyclic ketone. This makes it a useful synthetic model or starting material for laboratory syntheses that aim to construct molecules containing similar structural features found in complex polyketide or terpenoid frameworks.

The synthesis of functionalized cyclohexanones is crucial for accessing scaffolds that mimic these natural products. nih.govresearchgate.net Methodologies that allow for the controlled introduction of substituents, such as the benzyl group in this compound, are therefore of significant interest to chemists aiming to replicate the structural complexity of polyketides and terpenoids in a laboratory setting.

Building Block for Material Science Applications

The cyclohexanone (B45756) motif is a prevalent structural unit in intermediates used for the synthesis of various materials. nih.govresearchgate.net The development of efficient synthetic routes to substituted cycloalkanones is a high priority for organic chemists due to their wide-ranging applications in both the pharmaceutical and materials industries. nih.govresearchgate.net

This compound, as a substituted cyclohexanone, serves as a valuable building block in this context. Its unique structure can be incorporated into polymer systems to impart specific properties. For instance, the aromatic benzyl group can engage in π-π stacking interactions, while the cyclohexanone ring offers conformational flexibility, both of which can influence the mechanical and thermal properties of the resulting materials. While research has explored the use of cyclohexanone as a green solvent for enzymatic polymer synthesis, it was found to be less suitable than other options like eucalyptol (B1671775) for certain lipase-catalyzed polycondensation reactions. whiterose.ac.uk However, the focus for this compound is its role as a monomer or a precursor to monomers.

Research into acid-degradable polymers for applications like drug delivery has utilized monomers containing ketone or aldehyde functionalities to create polyacetals and polyketals. berkeley.edu The synthesis of these advanced polymers often relies on building blocks that can be polymerized and later degraded under specific conditions. The chemical structure of this compound makes it a candidate for incorporation into such polymer backbones, where its benzyl group could add hydrophobicity and rigidity. The development of tandem catalytic processes that can produce substituted cycloalkanones, including β-benzyl cyclohexanones, under mild conditions further enhances their accessibility and utility for the materials industry. nih.gov

Table 1: Potential Material Science Roles of this compound

| Application Area | Potential Role of this compound | Relevant Structural Features |

| Specialty Polymers | Monomer or precursor to a monomer in polymerization reactions. | Ketone for functionalization/polymerization; benzyl group for π-stacking; cyclohexyl ring for conformational properties. |

| Biodegradable Materials | Component of acid-degradable polyketal or polyacetal backbones. | Ketone functionality allows for the formation of ketal linkages. |

| Advanced Coatings | Intermediate for synthesizing resins and additives. | Provides a combination of aliphatic and aromatic characteristics for tuning properties like adhesion and durability. |

Construction of Complex Cyclic and Heterocyclic Motifs

One of the most significant applications of this compound is its use as a precursor for the synthesis of complex carbocyclic and heterocyclic scaffolds. nih.govresearchgate.net These motifs are highly prevalent in a vast array of bioactive compounds and are fundamental to medicinal chemistry and drug discovery. nih.govresearchgate.net

The reactivity of the ketone in this compound allows for a multitude of transformations. For example, a tandem carbene and photoredox-catalyzed process has been developed for the synthesis of α,β-disubstituted cyclic ketones, including derivatives of this compound. nih.gov The resulting products from this methodology can be readily diversified to access a range of important cyclic and heterocyclic scaffolds. nih.gov This highlights the utility of the substituted cyclohexanone core as a platform for generating molecular complexity. nih.gov

Specific examples of this utility include the synthesis of various heterocyclic systems. Research has demonstrated that cyclohexanone derivatives can be transformed into spiro-epoxides, pyrazoles, and isoxazoles, which are important heterocyclic cores. nih.gov For instance, treatment of a cyclohexanone derivative with specific reagents can lead to the formation of these five-membered heterocycles in high yields. nih.gov Furthermore, cyclohexanone analogues have been used to synthesize complex heterocyclic structures with potential biological activity, such as curcumin (B1669340) analogues screened for anticancer properties. nih.gov In multicomponent reactions like the Ugi reaction, cyclic ketones such as N-benzylcyclohexanone have been shown to react efficiently to produce complex heterocyclic products like tetrazolopiperidinones. acs.org

Table 2: Examples of Heterocyclic Scaffolds Derived from Cyclohexanone Precursors Data derived from diversification reactions of α,β-disubstituted cyclic ketones. nih.gov

| Starting Material Type | Reagents and Conditions | Resulting Heterocyclic Scaffold |

|---|---|---|

| Substituted Cyclohexanone | 1. TMSCHN₂, MeOH/PhH 2. m-CPBA, CH₂Cl₂ | Spiro-epoxide |

| Substituted Cyclohexanone | Hydrazine, EtOH, 80 °C | Pyrazole |

This versatility makes this compound and related structures indispensable tools for synthetic chemists aiming to build libraries of complex molecules for screening and development in various scientific fields. nih.govdtic.mil

Computational and Mechanistic Investigations of 3 Benzylcyclohexanone Reactions

Quantum Chemical Calculations for Reaction Mechanisms and Selectivity

Quantum chemical calculations provide profound insights into the energetic and structural details of chemical reactions at the molecular level. For reactions involving 3-benzylcyclohexanone, these methods are crucial for mapping potential energy surfaces, identifying transition states, and explaining observed product distributions.

The mechanism of a chemical reaction is defined by the sequence of elementary steps, including transient intermediates and high-energy transition states, that connect reactants to products. Computational analysis is used to locate and characterize the geometry and energy of these species, thereby building a comprehensive picture of the reaction pathway.

For instance, in reactions involving substituted cyclohexanones, the formation and subsequent alkylation of enolates are fundamental steps. The aggregation state of the enolate, such as the formation of monomers, dimers, or tetramers, significantly influences its reactivity. researchgate.netresearchgate.net Computational studies can model these different aggregates to determine which species is the most likely to react. researchgate.net It has been suggested that the common issue of polyalkylation in enolate reactions occurs because less substituted, and therefore more reactive, enolates tend to be more aggregated and less available for reaction than their mono-alkylated counterparts. researchgate.net

Specific reaction pathways involving benzylcyclohexanone derivatives have been computationally explored. A ruthenium-catalyzed coupling of 1,2-dimethylindole (B146781) with 2-benzylcyclohexanone (B1266569) was found to proceed via a regioselective Cα–Cβ cleavage of the ketone. marquette.edu In another example, a tandem photoredox and carbene-catalyzed process for synthesizing β-benzyl cyclohexanone (B45756) products was proposed to occur through two distinct photoredox cycles, involving the oxidation of a benzylic enol to facilitate an intramolecular cyclization. nih.govresearchgate.net Mechanistic studies have also shed light on side reactions, such as the formation of a complex tetracyclic oligomer during the copper-catalyzed conjugate addition of benzylzinc bromide to 2-cyclohexenone, a reaction that produces this compound. maynoothuniversity.ie X-ray studies of this oligomer revealed a structure resulting from three consecutive conjugate additions and a final 1,2-addition, creating seven contiguous stereocenters. maynoothuniversity.ie

In reactions that can produce geometric isomers, such as those involving the formation of a double bond (e.g., Wittig or Horner-Wadsworth-Emmons reactions) or enolates, computational methods can predict the E/Z selectivity. By calculating the energies of the transition states leading to each isomer, chemists can understand why one isomer is formed preferentially.

Density Functional Theory (DFT) calculations are often employed to investigate the different steps of cycloaddition reactions. mdpi.com For example, in metal-free [3+2] cycloadditions with enolates, calculations at the M06-2X/6-31+G(d,p) level have been used to model the formation of both Z and E isomers. mdpi.com These studies analyze the potential energy surfaces to identify the lowest energy pathways, which correspond to the major products observed experimentally. While specific studies on the E/Z selectivity of this compound were not detailed in the reviewed literature, the established methodologies are directly applicable to its reactions, such as in Knoevenagel condensations involving the active methylene (B1212753) group of the benzyl (B1604629) substituent or the α-positions of the ketone.

Density Functional Theory (DFT) is a powerful computational method for calculating the thermodynamic and kinetic parameters of a reaction. These calculations provide quantitative data, such as activation energies (ΔG‡), reaction enthalpies (ΔH), and Gibbs free energies (ΔG), which are essential for understanding reaction feasibility, rates, and equilibria. mdpi.com

Different DFT functionals and basis sets are chosen depending on the specific system and reaction being studied. For instance, the B3LYP functional with the 6-31G(d) basis set has been used to model Baeyer-Villiger oxidations. rug.nl In other mechanistic studies, the M06-2X functional is preferred for its accuracy in describing non-covalent interactions and reaction barriers. mdpi.com Such calculations can distinguish between different proposed mechanisms, for example, a stepwise radical-mediated pathway versus a concerted [3+2] cycloaddition, by comparing the calculated energy barriers for each route. mdpi.com Rate and computational studies on the aldol (B89426) reactions of lithiated enolates have implicated specific solvated aggregates as the key reactive intermediates by matching calculated transition state energies with experimentally observed reaction rates and stereochemical outcomes. researchgate.net

| Computational Method/Level of Theory | Application in Reaction Analysis | Reference |

|---|---|---|

| DFT (M06-2X/6-31+G(d,p)) | Investigation of mechanisms for [3+2] cycloadditions with enolates, including analysis of E/Z isomer formation. | mdpi.com |

| DFT (B3LYP/6-31G(d)) | Modeling of Baeyer-Villiger oxidation mechanisms and investigation of reaction mechanisms involving camphor-based α-bromoketones. | researchgate.netrug.nl |

| DFT (M06-2X/Def2TZVP) | Studying reaction mechanisms and distinguishing between stepwise radical and concerted pathways in cycloadditions. | mdpi.com |

| Rate and Computational Studies | Elucidating the role of monomeric vs. aggregated enolate species in aldol addition reactions. | researchgate.net |

Computational Studies on E/Z Selectivity

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound and its derivatives are key determinants of their chemical behavior. Molecular modeling and conformational analysis provide critical insights into the steric and electronic factors that govern reactivity and stereoselectivity.

The cyclohexanone ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. The benzyl substituent at the 3-position can occupy either an axial or an equatorial position. Computational analysis and spectroscopic methods like NMR are used to determine the lowest energy conformation, which is typically the one with the bulky benzyl group in the equatorial position to avoid steric clashes (1,3-diaxial interactions). umich.edu

Studies on related systems provide a model for this analysis. For example, the conformational analysis of cyclododeceno[b]indene derivatives, synthesized from α-benzylcyclododecanones, was performed using quantum chemistry calculations and compared with experimental X-ray diffraction and NMR data. mdpi.com This integrated approach confirmed the preferred conformation of the large ring system. mdpi.com In stereoselective cyclization reactions, transition state modeling reveals that substituents will orient themselves to minimize steric strain; for example, a substituent adjacent to a nitrogen atom may prefer an axial position to minimize A(1,3) strain, whereas a substituent near an oxygen atom may prefer an equatorial position. umich.edu These conformational preferences in the transition state directly influence the stereochemistry of the final product.

The introduction of substituents on either the phenyl ring of the benzyl group or the cyclohexanone ring can dramatically alter the molecule's reactivity and the stereochemical outcome of its reactions.

Effect on Reactivity: The electronic nature of substituents on the benzyl group's aromatic ring influences reaction rates. In studies of 2,6-dibenzylidenecyclohexanone (B188912) derivatives, it was found that dienones with either electron-withdrawing or electron-donating groups on the aryl rings were more susceptible to hydrolysis than the unsubstituted parent compound. researchgate.net The position of substituents on the cyclohexanone ring itself is also critical. The deprotonation of unsymmetrical ketones like 2-benzyl-6-methylcyclohexanone can lead to two different enolates (the kinetic and thermodynamic enolates), and the choice of base and reaction conditions determines which is formed, thereby controlling the regioselectivity of subsequent alkylation reactions. thieme-connect.deresearchgate.net The steric hindrance presented by substituents also plays a significant role, with bulky groups capable of slowing reaction rates or blocking certain reaction pathways entirely. thieme-connect.deoup.com

Effect on Stereoselectivity: Substituents are powerful tools for directing the stereochemical course of a reaction. In the catalytic hydrogenation and subsequent reduction of 3-benzylcyclohexenone, a diastereomeric mixture of alcohols was obtained, indicating that the existing chiral center influences the approach of the hydride reagent. nih.gov In a tandem photocatalyzed cyclization that forms various β-substituted cyclohexanones, a single diastereomer was observed for all products, highlighting the high degree of stereocontrol exerted by the reaction's transition state geometry. nih.gov Computational models can rationalize these outcomes by showing how substituents stabilize one transition state over another, often by adopting equatorial positions to minimize steric interactions, thus guiding the formation of one specific stereoisomer. umich.edu

| Reaction Type | Substituent Location/Type | Observed Effect | Reference |

|---|---|---|---|

| Hydrolysis | Electron-withdrawing or -donating groups on aryl rings of 2,6-dibenzylidenecyclohexanone | Increased susceptibility to hydrolysis compared to the parent compound. | researchgate.net |

| Enolate Alkylation | Methyl group on the cyclohexanone ring (e.g., 2-benzyl-6-methylcyclohexanone) | Directs the regioselective formation of either the kinetic or thermodynamic enolate, controlling the site of alkylation. | thieme-connect.deresearchgate.net |

| Reduction | Benzyl group on 3-benzylcyclohexenone | Leads to a diastereomeric mixture (4:1 ratio) of syn and anti alcohols upon reduction. | nih.gov |

| Tandem Photocatalyzed Cyclization | Various substituents on the reacting partners | Formation of a single diastereomer of the final cyclohexanone product. | nih.gov |

| Stereoselective Cyclization | Substituents adjacent to heteroatoms in the transition state | Adopt specific axial or equatorial positions to minimize A(1,3) or 1,3-diaxial strain, controlling product stereochemistry. | umich.edu |

Investigation of Conformational Preferences in Derivatives

Mechanistic Studies of Catalytic Processes

The synthesis and transformation of this compound and related compounds are often facilitated by complex catalytic cycles. Understanding the underlying mechanisms of these processes is critical for optimizing reaction conditions, improving yields, and controlling stereoselectivity. This section delves into the mechanistic details of various catalytic approaches, including photoredox catalysis, asymmetric induction using chiral ligands, and the role of enolate aggregation in reactivity.

Elucidation of Photoredox Catalysis Mechanisms

Visible-light photoredox catalysis has become a powerful method for organic synthesis due to its mild conditions and unique mechanistic pathways. researchgate.net These reactions utilize a photocatalyst (PC) that, upon photoexcitation, engages in single-electron transfer (SET) events with substrates to generate reactive radical intermediates. researchgate.netnih.gov

A key application in this area is the α-alkylation of ketones. For instance, the enantioselective α-benzylation of cyclohexanone can be achieved using a chiral primary amine catalyst and a household 23 W compact fluorescent light bulb. escholarship.org Mechanistic investigations suggest the reaction proceeds through the formation of an electron donor-acceptor (EDA) complex. escholarship.orgrsc.org This complex, formed between the enamine (generated from the condensation of cyclohexanone and the chiral amine) and an electron-accepting alkyl bromide, becomes photo-activated, leading to the generation of radical intermediates. escholarship.org The observation that the reaction is suppressed in the presence of radical scavengers like TEMPO supports a radical-mediated mechanism. escholarship.org

A tandem carbene and organophotoredox-catalyzed synthesis of α,β-disubstituted cyclohexanones has also been reported, which involves two distinct photoredox cycles. nih.gov The proposed mechanism is initiated by the single-electron reduction of an acyl azolium, leading to an intermolecular radical-radical coupling to form a linear ketone intermediate. nih.gov Subsequently, a second photoredox cycle facilitates the single-electron oxidation of the corresponding enol or enolate. nih.gov This generates an α-benzylic radical which undergoes intramolecular cyclization to afford the final cyclohexanone product. nih.gov

The choice of photocatalyst is crucial, as its redox potentials govern the feasibility of the electron transfer steps. researchgate.netrsc.org Mechanistic studies often employ fluorescence quenching experiments, cyclic voltammetry (CV), and computational analysis to determine the thermodynamic and kinetic viability of the proposed catalytic cycle. nih.govrsc.org

Table 1: Key Features of a Proposed Photoredox Mechanism for α-Benzylation of Cyclohexanone escholarship.org

| Step | Description | Evidence/Observation |

| 1. Enamine Formation | Condensation of cyclohexanone with a chiral amine catalyst. | A well-established reaction in organocatalysis. |

| 2. EDA Complex Formation | The chiral enamine forms an electron donor-acceptor (EDA) complex with the benzyl bromide. | Enables photo-activation under visible light. rsc.org |

| 3. Photo-induced SET | Upon irradiation, a single-electron transfer (SET) occurs within the EDA complex. | Generates radical intermediates. |

| 4. Radical Coupling | The radical species couple to form the C-C bond. | The reaction is inhibited by radical scavengers (TEMPO). escholarship.org |

| 5. Product Formation & Catalyst Turnover | The final product is released, and the chiral amine catalyst is regenerated. | Allows for a catalytic process. |

Understanding Asymmetric Induction via Chiral Ligands

Achieving high enantioselectivity in the synthesis of chiral molecules like this compound relies on the use of chiral catalysts or auxiliaries. numberanalytics.comuwindsor.ca These chiral entities create a diastereomeric interaction with the substrate at the transition state, directing the reaction to favor one enantiomer over the other. numberanalytics.com

One successful strategy involves the enantioselective protonation of a pre-formed enolate using a chiral proton source. In the synthesis of (S)-2-benzylcyclohexanone, a zinc bromide enolate was protonated with an optically pure γ-hydroxyselenoxide. oup.com This method achieved high enantiomeric excess (up to 89% ee). oup.com It is proposed that intramolecular hydrogen bonding between the hydroxy group and the seleninyl-oxygen of the chiral proton source is crucial for the asymmetric induction. oup.com

Transition metal catalysis in combination with chiral ligands is another powerful approach. A highly chemo- and enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones was developed using a Rhodium complex with the chiral f-spiroPhos ligand. rsc.org This desymmetrizing reaction produced chiral dibenzyl cyclohexanones with excellent diastereoselectivity and enantioselectivity (up to >20:1 trans:cis, >99% ee). rsc.org

Organocatalysis also provides effective methods for asymmetric induction. Chiral secondary amines, for example, can catalyze the enantioselective α-alkylation of cyclohexanone, proceeding through a chiral enamine intermediate as discussed in the previous section. escholarship.orgrsc.org Similarly, the use of chiral bases to deprotonate a prochiral ketone like cyclohexanone can generate an enolate that then reacts with an electrophile, such as a benzylating agent, to yield a chiral product with high enantiomeric excess. thieme-connect.de

Table 2: Examples of Chiral Reagents for Asymmetric Synthesis of Benzylcyclohexanone Derivatives

| Reaction Type | Chiral Reagent/Ligand | Substrate | Product Configuration | Achieved ee (%) | Reference |

| Enolate Protonation | (Sse)-γ-hydroxyselenoxide | Zinc bromide enolate of 2-benzylcyclohexanone | (S)-2-Benzylcyclohexanone | 89 | oup.com |

| Hydrogenation | Rh-f-spiroPhos | 2,6-Dibenzylidene cyclohexanone | trans-2,6-Dibenzylcyclohexanone | >99 | rsc.org |

| α-Benzylation | Chiral primary amine (derived from cinchona alkaloids) | Cyclohexanone | (R)- or (S)-2-Benzylcyclohexanone | 90 | escholarship.org |

Predictive Modeling for Rational Synthetic Design

Computational chemistry and predictive modeling are increasingly vital tools for understanding reaction mechanisms and for the rational design of new synthetic strategies. sebhau.edu.lysebhau.edu.ly By modeling reaction pathways, transition states, and molecular interactions, researchers can gain insights that are difficult to obtain through experimental means alone, ultimately guiding the development of more efficient and selective reactions. huji.ac.ilresearchgate.net

Quantum mechanics calculations, such as those using semi-empirical methods (e.g., PM3) or Density Functional Theory (DFT), have been applied to study derivatives of cyclohexanone. sebhau.edu.lyresearchgate.net These computational studies can elucidate the electronic structure and stability of reactants, intermediates, and products, and help to explain the observed mechanism of their formation. sebhau.edu.lyresearchgate.net For example, DFT calculations have been used to investigate the different cycloaddition pathways of formyl cycloheptatrienes, revealing that the interplay between conjugation, substrate distortion, and dispersive interactions dictates the reaction outcome. researchgate.net

In the context of catalysis, computational studies provide insight into the stereochemical outcomes of reactions. Mechanistic and computational investigations into the Rh(I)-catalyzed C-C bond activation of pinene derivatives to form cyclohexenone scaffolds helped to clarify the role of C-H bond activation in determining the final stereochemistry. huji.ac.il

Predictive modeling is also a cornerstone of modern biocatalyst engineering. For the Baeyer-Villiger oxidation of cyclic ketones like cyclohexanone, computational models of the enzyme active site, such as that for cyclohexanone monooxygenase (CHMO), can explain and predict stereoselectivity and regioselectivity. scispace.com These models allow for the rational design of enzyme mutants with improved properties, such as enhanced stability or altered substrate specificity, through techniques like site-directed mutagenesis. scispace.comrug.nl By predicting the effect of specific amino acid substitutions, computational design can significantly accelerate the development of robust monooxygenases for synthetic applications. rug.nl

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Stereocontrol

The synthesis of substituted cyclohexanones is a cornerstone of organic chemistry, and the pursuit of methods offering high control over chemical and stereochemical outcomes remains a primary objective. Future research will likely focus on sophisticated catalytic systems that can precisely control the synthesis and functionalization of 3-benzylcyclohexanone and its derivatives.

Recent advancements have highlighted the power of tandem catalysis, combining multiple catalytic cycles in a single pot to build molecular complexity efficiently. For instance, a tandem carbene and photoredox-catalyzed process has been developed for the convergent synthesis of substituted cycloalkanones. researchgate.netnih.gov This dual-catalyst system enables the construction of two contiguous C-C bonds under mild conditions, avoiding the need for strong bases or expensive, toxic metal catalysts. researchgate.netnih.gov The application of such methodologies to the synthesis of chiral, non-racemic this compound derivatives is a promising area of exploration.

Furthermore, asymmetric catalysis will be crucial. The development of chiral catalysts, whether metal-based (e.g., Palladium, Rhodium) or organocatalytic, is essential for producing enantiomerically pure this compound. thieme-connect.demdpi-res.com Enantioselective reduction of corresponding 3-benzyl-2-cyclohexen-1-one precursors or the asymmetric alkylation of cyclohexanone (B45756) enolates are viable strategies. thieme-connect.ded-nb.info Research into novel chiral ligands and catalysts that can operate with high efficiency and selectivity will be paramount. acs.org

Table 1: Emerging Catalytic Systems for Substituted Cyclohexanone Synthesis This table is interactive. Click on the headers to sort.

| Catalytic System | Key Features | Potential Advantages for this compound |

|---|---|---|

| Tandem Photoredox/Carbene Catalysis | Combines two distinct light-driven catalytic cycles. researchgate.netnih.gov | Mild reaction conditions; avoids strong bases and expensive metals; allows for convergent synthesis. nih.gov |

| Palladium/Chiral Ligand Catalysis | Used for asymmetric arylation and alkylation of ketone enolates. thieme-connect.de | High potential for enantioselective synthesis of chiral this compound derivatives. |

| Rhodium-Pincer Complexes | Effective for C-H activation and other transformations. mdpi-res.com | Enables novel functionalization pathways at positions otherwise difficult to access. |

| Biocatalysis (e.g., BVMOs) | Employs enzymes for highly selective oxidations. scispace.com | Green and sustainable; potential for creating chiral lactones from this compound. scispace.com |

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

While traditional batch synthesis has been the standard, the chemical industry is increasingly adopting continuous flow chemistry for the manufacture of fine chemicals and pharmaceuticals. vapourtec.com This approach offers significant advantages in terms of safety, reaction control, scalability, and process intensification. vapourtec.comresearchgate.net

The integration of flow chemistry for the synthesis of this compound presents a significant opportunity for scalable and efficient production. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. researchgate.net Furthermore, the small reactor volumes enhance safety, particularly when handling hazardous reagents or exothermic reactions. researchgate.net

Automated synthesis platforms coupled with flow reactors can accelerate reaction optimization and library synthesis. vapourtec.com By systematically varying reaction parameters, these automated systems can rapidly identify the optimal conditions for producing this compound or its derivatives. This high-throughput capability is invaluable for exploring new chemical space and developing robust manufacturing processes. vapourtec.com

Exploration of New Chemical Transformations Utilizing this compound as a Synthon

This compound is not merely a synthetic target but also a valuable synthon—a building block for constructing more complex molecular architectures. The ketone and the activated methylene (B1212753) group of the benzyl (B1604629) substituent provide two reactive handles for a wide array of chemical transformations.

Future research will undoubtedly uncover new ways to leverage this compound in synthesis. For example, its role as a precursor in the synthesis of polycyclic compounds is an area of interest. It has been used as an intermediate in the preparation of tetrahydrofluorenyl-containing metallocenes, which are catalysts for olefin polymerization. acs.org This demonstrates its utility in creating ligands for organometallic chemistry and materials science.

Moreover, chelation-assisted C-C bond activation reactions represent a novel strategy for its functionalization. marquette.edu Catalytic systems, such as those based on ruthenium, can mediate the coupling of this compound with other molecules like indoles, leading to complex heterocyclic products through the cleavage of a C-C bond within the cyclohexanone ring. marquette.edu The versatility of cycloalkanones as synthetic intermediates is well-established, and they can be readily converted into a variety of scaffolds relevant to the pharmaceutical and materials industries. nih.gov

Table 2: Potential Chemical Transformations of this compound as a Synthon This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent/Catalyst Class | Resulting Product Class | Potential Application Area |

|---|---|---|---|

| Ring Expansion (e.g., Baeyer-Villiger Oxidation) | Peroxy acids or Biocatalysts (BVMOs) scispace.com | Substituted Caprolactones | Polymer precursors, pharmaceutical intermediates. |

| Intramolecular Cyclization/Annulation | Acid catalysts (e.g., AlCl₃) acs.org | Tetrahydrofluorenes and other polycyclics | Organometallic ligands, advanced materials. acs.org |

| C-C Bond Activation/Coupling | Ruthenium or Rhodium catalysts marquette.edu | Functionalized Indoles, Biaryls | Medicinal chemistry, complex molecule synthesis. |

| Condensation Reactions | Amines, active methylene compounds nih.govgoogle.com | Imines, Enamines, Fused heterocycles | Diverse chemical scaffolds for drug discovery. |

Applications in Supramolecular Chemistry and Advanced Materials Science

The rigid carbocyclic framework of this compound, combined with its potential for chirality, makes it an interesting candidate for applications in supramolecular chemistry and materials science. The development of functional materials often relies on the precise arrangement of molecular components, a process governed by non-covalent interactions.

In supramolecular chemistry, chiral molecules can engage in enantiospecific interactions, leading to the formation of "supramolecular diastereomers". researchgate.net Enantiomerically pure this compound or its derivatives could be designed as chiral hosts or guests in host-guest systems, or as building blocks for self-assembled structures like gels or liquid crystals. The aromatic ring provides a site for π-π stacking interactions, while the ketone offers a hydrogen bond acceptor site, both of which are key interactions in supramolecular assembly.

In materials science, scaffolds derived from cycloalkanones are recognized as common intermediates. researchgate.netnih.gov As previously mentioned, a derivative of this compound is a key precursor to metallocene catalysts used in Ziegler-Natta type polymerization to produce polyolefins. acs.org This direct link highlights the potential for creating new polymers with tailored properties by modifying the structure of the tetrahydrofluorenyl ligand derived from the cyclohexanone. Further research could explore the incorporation of this scaffold into other advanced materials such as organic light-emitting diodes (OLEDs) or functional dyes.

Further Development of Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly guiding synthetic planning, emphasizing the reduction of waste, use of renewable feedstocks, and avoidance of hazardous substances. vapourtec.com Future research on this compound will be heavily influenced by this paradigm.

A key area for development is the replacement of conventional stoichiometric reagents with catalytic, and ideally, environmentally benign alternatives. Photocatalysis, which uses light to drive chemical reactions, offers a mild and sustainable approach. researchgate.netnih.gov Similarly, electrosynthesis provides a reagent-free method for oxidation and reduction. nih.gov

Biocatalysis represents another frontier for green synthesis. scispace.com Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can perform highly selective oxidations of ketones to lactones under aqueous, ambient conditions, producing water as the only byproduct. scispace.com The application of BVMOs to this compound could provide a green route to valuable chiral caprolactones, which are important monomers and pharmaceutical intermediates. The use of biocatalysts can circumvent the need for expensive and hazardous metal-based oxidants. d-nb.infoscispace.com Research focused on discovering or engineering enzymes with high activity and selectivity for this compound and related substrates will be a significant contribution to sustainable chemistry.

Q & A

Basic: What are the established synthetic routes for 3-Benzylcyclohexanone, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via alkylation of cyclohexanone derivatives. A common approach involves Friedel-Crafts alkylation using benzyl halides or benzyl alcohols in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). Alternative methods include catalytic hydrogenation of benzylidenecyclohexanone precursors under controlled conditions . Key factors affecting yield include:

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilicity but may require anhydrous conditions.

- Temperature : Optimized at 0–25°C to minimize side reactions (e.g., over-alkylation).

- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.

Characterization via GC-MS or HPLC is critical to confirm purity (>95%) and monitor byproducts .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the cyclohexanone carbonyl carbon (~210 ppm in ¹³C NMR) and benzyl aromatic protons (δ 7.2–7.4 ppm in ¹H NMR).

- IR Spectroscopy : Strong absorption at ~1715 cm⁻¹ (C=O stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 202 (C₁₃H₁₄O⁺) with fragmentation patterns indicating benzyl and cyclohexanone moieties .

Cross-validation with elemental analysis ensures accuracy.

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors (irritation risk ).

- Storage : Keep in airtight containers away from ignition sources (flash point ~110°C) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Molecular Formula : C₁₃H₁₄O.

- Boiling Point : ~280°C (decomposes above 250°C).

- Solubility : Miscible in organic solvents (e.g., ethanol, DCM); insoluble in water.

- Stability : Sensitive to strong acids/bases; store under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can isomer formation during synthesis be minimized or controlled?

Methodological Answer:

Isomerization often arises from competing reaction pathways. Strategies include:

- Stereoselective Catalysts : Use chiral catalysts (e.g., organocatalysts) to favor desired stereoisomers.

- Temperature Control : Lower temperatures (<0°C) reduce kinetic competition between pathways.

- Dehydrogenation Agents : As described in patent methods, agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively stabilize the target product .

Monitor reaction progress via TLC or in situ FTIR to adjust conditions dynamically.

Advanced: How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in alkylation or oxidation reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Software Tools : Gaussian, ORCA, or VASP for energy profiling; visualization with Avogadro or PyMOL .

Validate predictions with experimental data (e.g., kinetic isotope effects).

Advanced: How should researchers resolve contradictions in reported physical or spectral data?

Methodological Answer:

- Systematic Review : Follow Cochrane guidelines to assess study quality, including sample purity, instrumentation calibration, and environmental controls .

- Cross-Validation : Compare data across multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) .

- Collaborative Studies : Reproduce results in independent labs to confirm reproducibility .

Advanced: What are emerging applications of this compound in asymmetric catalysis or drug intermediate synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use as a scaffold for synthesizing enantiopure β-amino alcohols via reductive amination.

- Pharmaceutical Intermediates : Key precursor in prostaglandin and steroid analogs (e.g., functionalization at the benzyl position) .

- Cross-Coupling Reactions : Pd-catalyzed C–H activation for constructing polycyclic frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。